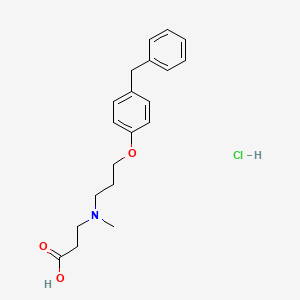
Acide 3-(méthyl(3-(4-(phénylméthyl)phénoxy)propyl)amino)propanoïque
Vue d'ensemble
Description
“3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid” is a chemical compound with the molecular formula C20H26ClNO3 . It is also known by other names such as SC-57461A and has a molecular weight of 363.9 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzylphenoxy group and a propanoic acid group . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Applications De Recherche Scientifique
Inhibition de l'hydrolase de la leucotriène A4
SC-57461A est un puissant inhibiteur de l'hydrolase de la leucotriène A4 (LTA4) recombinante humaine . Cette enzyme joue un rôle crucial dans la production de la leucotriène B4 (LTB4), un médiateur inflammatoire impliqué dans diverses maladies .
Applications anti-inflammatoires
En raison de sa capacité à inhiber la production de LTB4, SC-57461A a des applications anti-inflammatoires potentielles . Il pourrait être utilisé dans le traitement des maladies où l'inflammation joue un rôle clé, telles que la maladie inflammatoire de l'intestin et le psoriasis .
Inhibition des activités aminopeptidasiques
Outre l'inhibition de l'activité de l'hydrolase d'époxyde, SC-57461A inhibe également les activités aminopeptidasiques . Cela pourrait avoir des implications dans divers processus biologiques où les aminopeptidases jouent un rôle.
Utilisation potentielle dans les traitements de la peau
SC-57461A a démontré une bonne pénétration dans la peau . Cela en fait un candidat potentiel pour les traitements topiques, en particulier dans les conditions où l'inhibition du LTB4 pourrait être bénéfique.
Inhibition de la production de LTB4 induite par l'ionophore du calcium
Il a été démontré que SC-57461A inhibe la production de LTB4 induite par l'ionophore du calcium dans le sang humain entier . Cela suggère des applications potentielles dans les conditions où la production de LTB4 induite par l'ionophore du calcium est un facteur.
Utilisation dans les modèles animaux
SC-57461A a montré une activité dans plusieurs modèles animaux, y compris la souris, le rat, le chien et le macaque rhésus . Cette large gamme d'activités suggère un potentiel d'utilisation dans une variété de contextes de recherche.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid is the enzyme Leukotriene A4 Hydrolase (LTA4H) . LTA4H is a dual function enzyme essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possesses an aminopeptidase activity .
Mode of Action
3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid acts as a potent competitive inhibitor of LTA4H . It inhibits the enzyme at nanomolar concentrations when either LTA4 (epoxide hydrolase, Ki = 23 nM) or peptide substrates (aminopeptidase, Ki = 27 nM) are used .
Biochemical Pathways
The compound affects the leukotriene pathway by inhibiting the production of LTB4, an inflammatory mediator . By inhibiting LTA4H, the rate-limiting step for LTB4 production, the compound interferes with the production of LTB4 .
Pharmacokinetics
The compound exhibits good cell penetration, as indicated by the IC50 of 49 nM for calcium ionophore-induced LTB4 production in human whole blood . It also demonstrates oral activity, with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively, for inhibiting mouse ex vivo calcium ionophore-stimulated blood LTB4 production .
Result of Action
The inhibition of LTB4 production by 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can lead to a decrease in inflammation, as LTB4 is an inflammatory mediator implicated in various diseases, including inflammatory bowel disease and psoriasis .
Action Environment
The action of 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid can be influenced by environmental factors such as the presence of calcium ionophores, which induce LTB4 production . The compound’s action, efficacy, and stability may also be affected by other factors, but more research is needed to fully understand these influences.
Propriétés
IUPAC Name |
3-[3-(4-benzylphenoxy)propyl-methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-21(14-12-20(22)23)13-5-15-24-19-10-8-18(9-11-19)16-17-6-3-2-4-7-17;/h2-4,6-11H,5,12-16H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJJLDNKNNWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)CC2=CC=CC=C2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018101 | |
| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423169-68-0 | |
| Record name | SC 57461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423169680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methyl(3-(4-(phenylmethyl)phenoxy)propyl)amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N-[3-[4-(phenylmethyl)phenoxy]propyl Beta-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S)-N-Methyl-3-phenyl-N-[(Z)-2-phenylvinyl]-2-oxiranecarboxamide](/img/structure/B1680793.png)
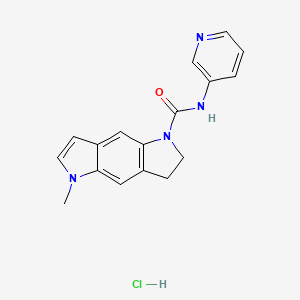
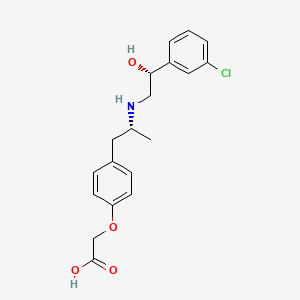
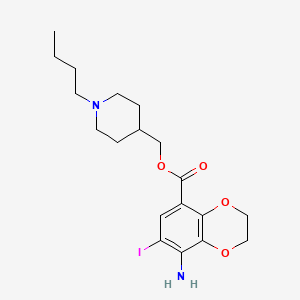
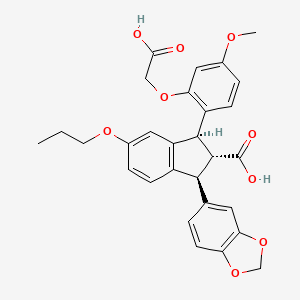

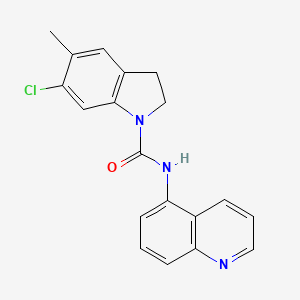
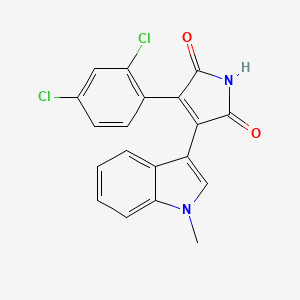
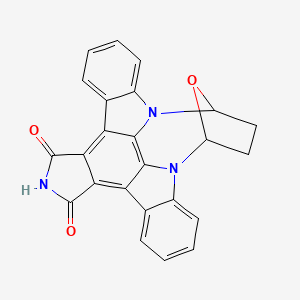
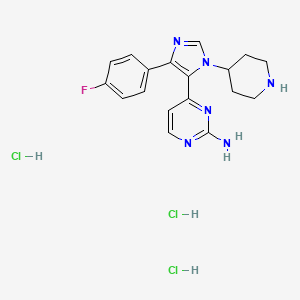
![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
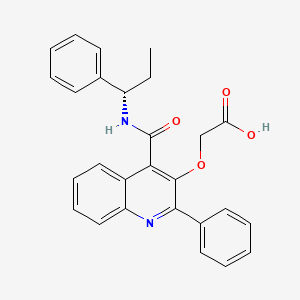
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)